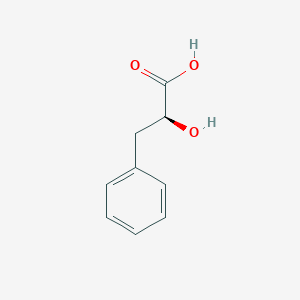

L-(-)-3-Phenyllactic acid

Overview

Description

L-(-)-3-Phenyllactic acid (PLA) is a chiral aromatic organic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . It is a metabolite in phenylalanine catabolism and is notably elevated in phenylketonuria patients . PLA is biosynthesized via the deamination of phenylalanine by aminotransferases (e.g., Aat in Pediococcus acidilactici), forming phenylpyruvic acid (PPA), which is subsequently reduced by D-lactate dehydrogenase to yield PLA .

PLA exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts, making it a promising natural preservative in food and feed industries . Its efficacy in improving silage quality—by lowering pH, enhancing lactic acid production, and inhibiting spoilage microbes—has been demonstrated in alfalfa silage studies . PLA is primarily produced by lactic acid bacteria (LAB) such as Lactobacillus plantarum, with strains like M1 and M3 showing high PLA yields (0.058 mg/mL and 0.052 mg/mL, respectively) in MRS medium .

Preparation Methods

Microbial Fermentation Using Lactic Acid Bacteria

The biosynthesis of PLA via microbial fermentation is the most widely studied and industrially relevant method. LAB strains, particularly Lactobacillus plantarum, are favored for their ability to metabolize phenylalanine into PLA through a two-step enzymatic pathway.

Strain Selection and Cultivation Conditions

Lactobacillus plantarum AB-1 has been identified as a high-yield strain for PLA production . Cultivation typically occurs in a medium containing glucose, phenylalanine, and nitrogen sources, with optimal growth observed at 37°C and pH 6.5 . The metabolic pathway involves:

-

Transamination : Phenylalanine is converted to phenylpyruvic acid (PPA) using α-ketoglutarate as an amino group acceptor.

-

Reduction : PPA is reduced to PLA via lactate dehydrogenase (LDH) .

The addition of α-ketoglutarate enhances PLA yield by 19.96%, as it facilitates the transamination step .

Microencapsulation Technique

Microencapsulation of L. plantarum AB-1 in alginate-chitosan beads significantly improves PLA production. This method involves:

-

Bead Formation : Bacterial cells are suspended in 1.5% sodium alginate and extruded into 1.1% CaCl₂ solution to form calcium alginate beads.

-

Membrane Stabilization : Beads are coated with 0.5% chitosan and 0.15% alginate to create a robust microcapsule membrane .

Table 1: PLA Production in Free vs. Microencapsulated Cells

| Condition | PLA Concentration (mM) | LDH Activity (U/mg protein) |

|---|---|---|

| Free Cells | 2.1 ± 0.3 | 12.4 ± 1.1 |

| Microencapsulated | 3.8 ± 0.4 | 22.7 ± 2.0 |

Role of Quorum Sensing and AI-2/LuxS System

Process Optimization with Additives

Key additives for optimizing PLA production include:

-

α-Ketoglutarate : Enhances transamination efficiency, increasing yield by 19.96% .

-

Glucose : Serves as a carbon source for energy metabolism and α-ketoglutarate synthesis via the tricarboxylic acid cycle .

Analysis and Detection Methods

Accurate quantification of PLA is critical for evaluating production efficiency.

High-Performance Liquid Chromatography (HPLC)

PLA concentrations are typically measured using reverse-phase HPLC with an Agilent Zorbax SB-C18 column (150 mm × 4.6 mm, 5 μm) and UV detection at 210 nm . The mobile phase consists of 0.1% phosphoric acid and methanol (95:5 v/v), with a flow rate of 1.0 mL/min . This method achieves a detection limit of 0.01 mM and linearity (R² > 0.99) across 0.05–10 mM .

Enzyme Activity Assays

LDH activity is assayed spectrophotometrically by monitoring NADH oxidation at 340 nm. Microencapsulated cells show 1.8-fold higher LDH activity than free cells (Table 1), correlating with increased PLA production .

Comparative Analysis of Production Methods

Microbial fermentation outperforms chemical synthesis in sustainability and scalability. Key advantages include:

-

Yield : Microencapsulation achieves PLA concentrations of 3.8 mM, surpassing traditional fermentation (2.1 mM) .

-

Cost-Effectiveness : LAB cultivation utilizes inexpensive substrates like glucose and phenylalanine.

-

Eco-Friendliness : Avoids hazardous reagents used in chemical routes .

Table 2: Effect of Additives on PLA Yield

| Additive | Concentration (mM) | PLA Yield Increase (%) |

|---|---|---|

| α-Ketoglutarate | 10 | 19.96 |

| DPD | 0.5 | 25.00 |

| Glucose | 20 | 15.20 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-3-Phenyllactic acid can undergo oxidation reactions to form phenylpyruvic acid.

Reduction: It can be reduced to phenylpropanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts like Palladium on Carbon are used for reduction reactions.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Phenylpyruvic acid: from oxidation.

Phenylpropanoic acid: from reduction.

Substituted derivatives: depending on the substitution reaction.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

D-3-Phenyllactic acid exerts its antimicrobial effects by disrupting the cell membrane structure of microorganisms, leading to the leakage of cellular contents and inhibition of biofilm formation . It specifically targets the human and ape-specific HCA3 receptor, transmitting signals to immune cells to induce immune responses .

Comparison with Similar Compounds

D-(+)-3-Phenyllactic Acid (D-PLA)

Structural Differences : D-PLA is the enantiomer of L-PLA, differing in the configuration of the hydroxyl group at the second carbon .

Biosynthesis : D-PLA is predominantly synthesized by bacterial sources, whereas L-PLA is more common in humans .

Functional Differences :

- Antimicrobial Activity : Both enantiomers exhibit antimicrobial properties, but D-PLA has been linked to immune modulation via hydroxycarboxylic acid receptor 3 (HCA3) activation in the human gut .

- Applications : D-PLA is less studied in silage but shares preservative roles in fermented foods .

4-Hydroxyphenyllactic Acid (HPLA)

Structural Differences : HPLA contains a hydroxyl group on the phenyl ring, derived from tyrosine instead of phenylalanine .

Biosynthesis : Synthesized via tyrosine deamination to 4-hydroxyphenylpyruvic acid (HPPA), followed by reduction .

Functional Differences :

- Antimicrobial Spectrum : HPLA shows activity against Gram-positive bacteria but is less potent than PLA .

- Metabolic Role : A biomarker in vinegar classification and a secondary metabolite in LAB metabolism .

Lactic Acid

Structural Differences : A simpler α-hydroxy acid without the phenyl group .

Functional Differences :

- Antimicrobial Efficacy: PLA has a lower minimum inhibitory concentration (MIC) against Listeria innocua (0.6 mg/mL) compared to lactic acid (1.2 mg/mL) .

- Mechanism : PLA disrupts bacterial membrane integrity more effectively, causing rapid cell content leakage, while lactic acid primarily lowers pH .

Phenolic Acids (Gallic, Ferulic, and Caffeic Acids)

Structural Differences : These compounds possess aromatic rings with multiple hydroxyl or methoxyl groups .

Functional Differences :

- Antimicrobial Kinetics : PLA induces faster microbial death (4D value: 17.5 hours) compared to gallic acid (18.0 hours) and ferulic acid (24.0 hours) .

- Membrane Interaction: PLA alters bacterial surface charge more significantly than phenolic acids, suggesting a unique mode of action .

Mandelic Acid Derivatives

Structural Differences : Mandelic acid has a hydroxyl group directly attached to the α-carbon, unlike PLA’s β-hydroxyl configuration .

Applications : Used in chiral sensing and pharmaceuticals, whereas PLA is prioritized in food preservation .

Data Tables

Table 1: Organic Acid Production by LAB Strains in MRS Medium

| Strain | Lactic Acid (mg/mL) | PLA (mg/mL) |

|---|---|---|

| X5 | 10.82 ± 0.08 | 0.054 ± 0.001 |

| Y2 | 10.50 ± 0.18 | 0.058 ± 0.001 |

| M1 | 11.20 ± 0.15 | 0.060 ± 0.002 |

Table 2: Organic Acid Levels in Cereal Vinegars (UHPLC-QTOF-MS)

| Compound | Concentration (×10⁷) |

|---|---|

| Lactic Acid | 3.31–7.56 |

| 3-Phenyllactic Acid | 2.70–3.40 |

| 4-Hydroxyphenyllactic Acid | 0.42–1.65 |

Biological Activity

L-(-)-3-Phenyllactic acid (PLA) is a chiral organic compound that plays a significant role in various biological processes, particularly in the context of microbial metabolism and antimicrobial activity. This article explores the biological activity of PLA, including its production, mechanisms of action, and potential applications in agriculture and medicine.

This compound is produced primarily by lactic acid bacteria (LAB) through the fermentation of phenylalanine. The metabolic pathway involves the transamination of phenylalanine to phenylpyruvic acid (PPA), which is then reduced to PLA via lactate dehydrogenase (LDH) . The production of PLA can be influenced by various factors, including the availability of precursors and the specific strains of LAB used.

Antimicrobial Activity

PLA exhibits broad-spectrum antimicrobial properties against both bacteria and fungi. It has been identified as an effective agent against pathogens such as Listeria innocua and Aggregatibacter actinomycetemcomitans, showing significant inhibitory effects on biofilm formation and virulence gene expression .

The antimicrobial activity of PLA is attributed to its ability to lower pH and disrupt microbial cell membranes. Studies have shown that PLA has a lower minimum inhibitory concentration (MIC) compared to other organic acids like lactic acid, making it a potent antimicrobial agent . The following table summarizes the MIC values for PLA against various pathogens:

| Pathogen | MIC (mM) | Reference |

|---|---|---|

| Listeria innocua | 1.0 | |

| Aggregatibacter actinomycetemcomitans | 20.0 | |

| Rhizopus sp. | 0.441 |

Applications in Agriculture

PLA has shown promise as a natural additive in silage production, enhancing fermentation quality while reducing protein degradation. Studies indicate that adding PLA to alfalfa silage can improve its nutritional value by decreasing ammonia nitrogen levels and increasing crude protein content .

Case Study: Silage Quality Improvement

In a study evaluating the effects of PLA on alfalfa silage, researchers found that silage treated with LAB strains producing PLA exhibited lower levels of ammonia nitrogen and higher protein retention compared to untreated silage. This suggests that PLA could serve as a valuable additive for improving the quality of animal feed .

Potential in Medicine

Beyond its agricultural applications, PLA's antimicrobial properties make it a candidate for use in medical settings, particularly as an alternative to conventional antibiotics. Its ability to inhibit pathogenic bacteria without adversely affecting beneficial microbiota presents a significant advantage in treating infections while minimizing antibiotic resistance risks .

Q & A

Basic Questions

Q. How can L-(-)-3-Phenyllactic acid be synthesized in laboratory settings?

Answer: this compound (PLA) can be synthesized through chemical and microbial routes.

- Chemical synthesis :

- Acetylation: React with acetic anhydride in the presence of pyridine to form O-acetyl-3-phenyllactic acid .

- Condensation reactions: Use trichloromethyl chloroformate (diphosgene) with activated charcoal to produce phenylmethyl-1,3-dioxolane-2,4-dione, a precursor .

- Enantioselective methods: Lipases (e.g., from Candida antarctica) enable chiral resolution during transesterification to isolate the L-(-)-enantiomer .

- Microbial production :

Q. What analytical techniques are recommended for quantifying this compound in microbial cultures?

Answer: Key methods include:

- High-Performance Liquid Chromatography (HPLC) :

- Nuclear Magnetic Resonance (NMR) :

- Confirm structural identity via -NMR (δ 7.3 ppm for aromatic protons, δ 4.2 ppm for hydroxyl-bearing methine) .

- Sample preparation : Centrifuge cultures at 10,000 × g, filter through 0.22-μm membranes, and lyophilize for concentrated analysis .

Advanced Research Questions

Q. How can fed-batch fermentation be optimized to enhance this compound yield in Lactobacillus species?

Answer: Optimization strategies involve:

- Substrate feeding :

- pH control :

- Oxygen limitation :

Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5.8–6.2 | ↑ 40% |

| Glucose feeding | 15 g/L increments | ↑ 25% |

| Dissolved oxygen | 5% | ↑ 30% |

Q. What mechanisms underlie the antimycotic activity of this compound against Mucorales fungi?

Answer: PLA disrupts fungal viability via:

- Membrane permeability :

- Metabolic inhibition :

- Synergy with antifungals :

Experimental Validation :

- Use propidium iodide staining to quantify membrane damage via flow cytometry .

- Conduct transcriptomic analysis to identify downregulated genes in ergosterol pathways .

Q. How do enantiomeric differences (D/L) impact the antimicrobial efficacy of 3-phenyllactic acid?

Answer:

- Chiral specificity :

- Analytical differentiation :

Q. What role does this compound play in plant metabolomes under stress conditions?

Answer:

- Stress metabolite :

- Pathogen resistance :

Note on Contradictions :

Discrepancies in reported PLA yields (e.g., 10–35 g/L) arise from strain-specific variations (Lactobacillus spp. vs. engineered E. coli) and fermentation conditions (batch vs. fed-batch) . Researchers should validate protocols using strain-specific growth curves and metabolomic profiling.

Properties

IUPAC Name |

(2R)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904708 | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7326-19-4, 20312-36-1 | |

| Record name | (+)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLLACTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L11J0XBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 125 °C | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.